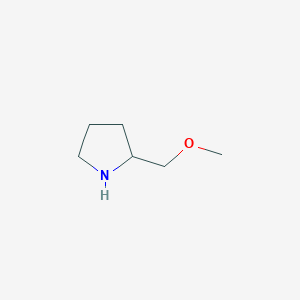
3-amino-3-cyclopropylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the molecular formula C6H13NO2 and a molecular weight of 131.2, is characterized by the presence of an amino group and two hydroxyl groups attached to a cyclopropylpropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-cyclopropylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of glycerin chlorohydrin with ammonia water in the presence of a catalyst. The reaction is typically carried out at a temperature range of 30°C to 50°C for 1 to 3 hours . Another method involves the use of epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reaction processes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The reagents are injected at controlled flow rates, and the reaction is carried out at specific temperatures to ensure efficient conversion . The use of recoverable catalysts and vacuum distillation techniques further enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-cyclopropylpropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-alkylated or N-acylated compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-amino-3-cyclopropylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of cyclic carbonate monomers and biodegradable polymers.
Biology: The compound is utilized in the preparation of ceramide analogs, which are important in studying cell membrane structure and function.
Medicine: It serves as an intermediate in the synthesis of nonionic contrast agents used in medical imaging.
Industry: The compound is employed in the production of pesticides and emulsifying agents.
Mechanism of Action
The mechanism of action of 3-amino-3-cyclopropylpropane-1,2-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. In medical applications, the compound’s ability to interact with cell membranes and proteins makes it valuable for imaging and therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2-propanediol: This compound shares a similar structure but lacks the cyclopropyl group.
1-amino-2,3-propanediol: Another similar compound, which is utilized in the preparation of cationic polymers for gene delivery.
Uniqueness
The presence of the cyclopropyl group in 3-amino-3-cyclopropylpropane-1,2-diol imparts unique steric and electronic properties, making it distinct from other amino diols.
Properties
CAS No. |
2092124-83-7 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



